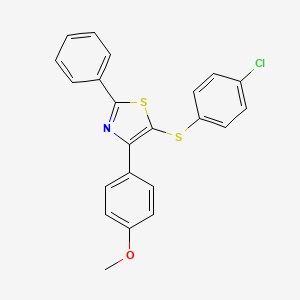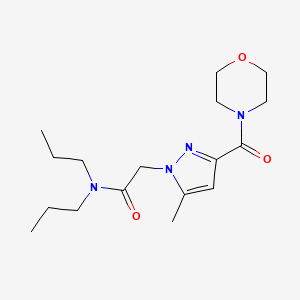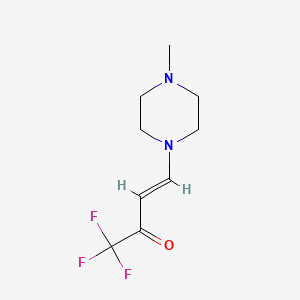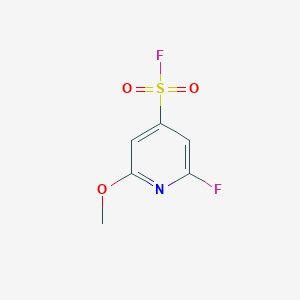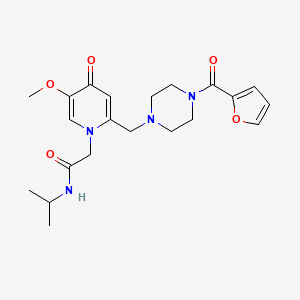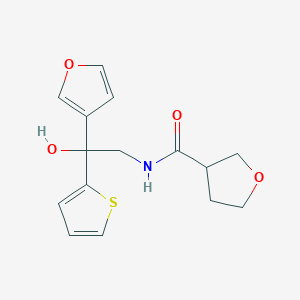![molecular formula C9H19NO B2510280 Cyclopentanemethanol, 1-[(dimethylamino)methyl]- CAS No. 39943-39-0](/img/structure/B2510280.png)
Cyclopentanemethanol, 1-[(dimethylamino)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanemethanol, 1-[(dimethylamino)methyl]- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and has a molecular weight of 161.24 g/mol. This compound is also known by its chemical formula C9H19NO and has several applications in the field of biochemistry and physiology.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (1-((dimethylamino)methyl)cyclopentyl)methanol, also known as Cyclopentanemethanol, 1-[(dimethylamino)methyl]-, [1-[(dimethylamino)methyl]cyclopentyl]methanol, or {1-[(dimethylamino)methyl]cyclopentyl}methanol.
Pharmaceutical Research
(1-((dimethylamino)methyl)cyclopentyl)methanol: is utilized in pharmaceutical research as a potential intermediate in the synthesis of various therapeutic agents. Its unique structure allows it to be a building block for compounds that may exhibit biological activity, such as anti-inflammatory or analgesic properties .
Chemical Synthesis
This compound is valuable in chemical synthesis due to its functional groups, which can undergo various chemical reactions. It serves as a precursor for the synthesis of more complex molecules, including those used in the development of new materials and catalysts .
Organic Chemistry Studies
In organic chemistry, (1-((dimethylamino)methyl)cyclopentyl)methanol is studied for its reactivity and stability. Researchers investigate its behavior under different conditions to understand reaction mechanisms and develop new synthetic pathways .
Material Science
The compound is explored in material science for its potential to create novel materials with specific properties. Its incorporation into polymers or other materials can lead to the development of products with enhanced mechanical, thermal, or chemical resistance .
Biochemical Research
In biochemical research, (1-((dimethylamino)methyl)cyclopentyl)methanol is used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a probe or inhibitor in biochemical assays, helping to elucidate the function of various enzymes and proteins .
Environmental Chemistry
The compound is also investigated in environmental chemistry for its potential impact on the environment and its degradation pathways. Understanding how it breaks down in different environmental conditions helps in assessing its ecological footprint and developing strategies for its safe disposal .
Medicinal Chemistry
In medicinal chemistry, (1-((dimethylamino)methyl)cyclopentyl)methanol is used to design and synthesize new drug candidates. Its structure can be modified to enhance the efficacy, selectivity, and safety of potential pharmaceuticals .
Analytical Chemistry
Finally, the compound is employed in analytical chemistry as a standard or reference material. Its well-defined chemical properties make it suitable for calibrating instruments and validating analytical methods .
These applications highlight the versatility and importance of (1-((dimethylamino)methyl)cyclopentyl)methanol in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
Safety and Hazards
properties
IUPAC Name |
[1-[(dimethylamino)methyl]cyclopentyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-10(2)7-9(8-11)5-3-4-6-9/h11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIJMHXFEJNFJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCC1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentanemethanol, 1-[(dimethylamino)methyl]- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2510198.png)
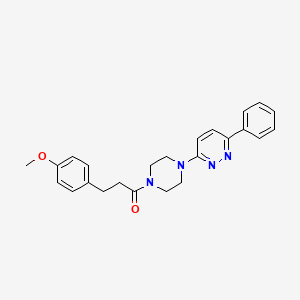
![3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2510202.png)

![5-chloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2510205.png)
![1-{[Cyano(4-fluorophenyl)amino]methyl}cyclopropane-1-carbonitrile](/img/structure/B2510206.png)
